molecular formula C11H14FNO2 B3170573 3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid CAS No. 944886-19-5

3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid

Cat. No.: B3170573
CAS No.: 944886-19-5
M. Wt: 211.23 g/mol
InChI Key: NAVXIVMADDWGEM-UHFFFAOYSA-N
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Description

3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid is a fluorinated organic compound serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The incorporation of fluorine into organic molecules is a established strategy to modulate their biophysical and chemical properties, such as metabolic stability, lipophilicity, and binding affinity . This makes fluorinated analogues highly sought after for the development and optimization of potential therapeutic agents. This compound is characterized by an ethyl-fluoro-phenyl-amino moiety linked to a propionic acid chain. The presence of the fluorine atom on the phenyl ring can significantly influence the electron density and conformation of the molecule, which in turn may affect its interaction with biological targets. Researchers utilize this building block in the synthesis of more complex molecules, particularly for creating custom peptides and modified amino acids where the introduction of fluorine is desired to study structure-activity relationships or to improve the pharmacokinetic profile of lead compounds . As a fine chemical, it is supplied with a high level of purity to ensure reliability in sensitive synthetic applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(N-ethyl-4-fluoroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-13(8-7-11(14)15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVXIVMADDWGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid typically involves the reaction of 4-fluoroaniline with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-fluoroaniline attacks the ethyl acrylate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the fluorophenyl group to a phenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Phenyl derivatives

    Substitution: N-alkylated derivatives

Scientific Research Applications

3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid, differing primarily in substituents and functional groups:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
3-Amino-3-(4-fluorophenyl)propionic acid Amino, 4-fluorophenyl C9H10FNO2 High similarity (0.98) to fluorophenyl derivatives; potential enzyme inhibition
3-(4-Methoxy-phenyl)-3-(2,2,2-trifluoro-acetylamino)-propionic acid Methoxy, trifluoroacetylamino C12H12F3NO4 Enhanced lipophilicity due to trifluoroacetyl group; synthetic intermediate
3-(4-Hydroxyphenyl)propionic acid Hydroxyl C9H10O3 Hydrophilic; used in isotopic labeling studies
Putreanine (N-(4-aminobutyl)-3-aminopropionic acid) Two amino groups, aliphatic chain C7H16N2O2 CNS-specific; accumulates in white matter

Key Observations :

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound and 3-Amino-3-(4-fluorophenyl)propionic acid () may confer resistance to oxidative metabolism compared to hydroxyl or methoxy analogs .
  • Acid-Base Properties: The propionic acid backbone ensures solubility in aqueous environments, but substituents like trifluoroacetyl () or ethyl-amino (target compound) may modulate pKa and membrane permeability.

Biological Activity

3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid is a compound of significant interest in pharmaceutical and biochemical research due to its structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has a molecular formula of C11H14FNO2, characterized by an ethyl group and a 4-fluorophenyl moiety attached to the amino group of propionic acid. This structure is crucial for its interaction with biological targets.

This compound exhibits biological activity primarily through modulation of enzyme activity and receptor interactions. It can influence various signaling pathways, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic processes.
  • Receptor Binding : Its structural similarity to neurotransmitters allows it to bind selectively to neurotransmitter receptors, influencing synaptic transmission.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Enzyme InhibitionInhibits enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Neurotransmitter ModulationAffects neurotransmitter systems, particularly in neurobiology studies related to excitatory neurotransmission.
Antipsychotic PotentialIts structural properties make it a candidate for developing drugs targeting neurological disorders.

Case Studies and Research Findings

  • Neurobiology Research : Studies have demonstrated that this compound can enhance synaptic plasticity, which is crucial for learning and memory processes. Its effects on neuronal signaling pathways have been explored in various models, showing promise for treating conditions like depression and anxiety .
  • Pharmaceutical Development : The compound serves as a building block in synthesizing novel pharmaceuticals targeting neurological disorders. Its ability to modulate receptor activity makes it a valuable candidate for drug design .
  • Biochemical Assays : Research indicates that this compound is effective in biochemical assays for evaluating enzyme activities and receptor interactions. This specificity aids in screening potential drug candidates .

Applications

The diverse biological activities of this compound open avenues for its application in various fields:

  • Pharmaceutical Industry : As a precursor for drugs aimed at neurological conditions.
  • Biochemical Research : Utilized in studies investigating amino acid metabolism and protein synthesis.
  • Material Science : Potential incorporation into polymers to enhance material properties.

Q & A

Q. What are the recommended synthetic routes for 3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid, and how can reaction yields be optimized?

Methodological Answer:

  • Step 1: Start with 4-fluoroaniline as the precursor. React it with ethyl bromide in the presence of a base (e.g., K2_2CO3_3) to form the ethyl-(4-fluoro-phenyl)-amine intermediate .
  • Step 2: Couple the amine intermediate with acrylate derivatives via Michael addition or nucleophilic substitution. For example, use β-propiolactone under acidic conditions to introduce the propionic acid moiety .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst (e.g., Pd/C for hydrogenation steps) to improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the ethyl-fluoro-phenylamino group and propionic acid backbone. Compare shifts to similar compounds (e.g., 3-(4-chlorophenyl)propionic acid: δ 7.2–7.4 ppm for aromatic protons) .
    • Mass Spectrometry (MS): Employ LC-ESI-QQ MS (as in ) with collision energy (CE) of 30 V to detect the [M-H]^- ion. Validate against theoretical m/z (e.g., C11_{11}H13_{13}FNO2_2^-: 224.09).
    • HPLC: Use a C18 column with UV detection at 254 nm. Retention times can be cross-referenced with analogs like 3-(4-hydroxyphenyl)propionic acid .

Q. What storage conditions are critical for maintaining compound stability?

Methodological Answer:

  • Storage: Keep in amber glass vials at -20°C under inert gas (N2_2 or Ar) to prevent oxidation. Avoid aqueous solutions unless buffered at pH 6–7 .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free 4-fluoroaniline) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for novel derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and activation energies for reactions like amination or esterification. Software like Gaussian or ORCA is recommended .
  • Reaction Path Search: Apply ICReDD’s workflow to simulate intermediates (e.g., nitroso or imine derivatives) and validate with experimental data .

Q. What strategies resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation: Compare NMR and MS data with structurally related compounds (e.g., 3-(4-bromophenyl)propionic acid or 2-(4-ethylphenyl)propanoic acid ).
  • Isotopic Labeling: Synthesize 13^{13}C-labeled analogs (e.g., [1-13^{13}C]-propionic acid) to confirm peak assignments, as demonstrated in .

Q. How can isotopic labeling be applied to study metabolic pathways involving this compound?

Methodological Answer:

  • Synthesis of Labeled Analogs: Use 13^{13}C-triethyl phosphonoacetate to introduce isotopic labels at the propionate carbon, following protocols in .
  • Tracer Studies: Administer labeled compound in cell cultures and track metabolites via LC-MS/MS. Focus on β-oxidation or conjugation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid
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